(E)-2-((1'S,6'R,7'S,8a'S)-6'-ethyl-2-oxo-3',5',6',7',8',8a'-hexahydro-2'H-spiro[indoline-3,1'-indolizine]-7'-yl)-3-methoxyacrylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The asymmetric total synthesis of isorhynchophylline involves multiple steps, starting from simple precursors like butanal and ethyl acrylate. One notable method includes Carreira ring expansion to construct the tetracyclic core . The synthesis typically involves 16 steps, with key reactions including cyclization, oxidation, and stereoselective transformations.
Industrial Production Methods: Industrial production of isorhynchophylline primarily relies on extraction from Uncaria rhynchophylla. The plant material undergoes processes like drying, grinding, and solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) .
Chemical Reactions Analysis
Types of Reactions: Isorhynchophylline undergoes various chemical reactions, including:
Oxidation: Conversion to oxindole derivatives.
Reduction: Formation of reduced alkaloid forms.
Substitution: Introduction of functional groups at specific positions on the tetracyclic core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Use of electrophilic reagents like alkyl halides or acyl chlorides in the presence of bases.
Major Products: The major products formed from these reactions include various oxindole derivatives, reduced alkaloids, and substituted tetracyclic compounds .
Scientific Research Applications
Isorhynchophylline has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkaloid synthesis and transformations.
Biology: Investigated for its effects on cellular processes, including apoptosis and autophagy.
Medicine: Explored for its potential in treating neurodegenerative diseases, cancer, cardiovascular disorders, and osteoarthritis .
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
Isorhynchophylline exerts its effects through multiple molecular targets and pathways:
Neuroprotection: Modulates N-methyl-D-aspartic acid (NMDA) receptors, reducing excitotoxicity and promoting synaptic plasticity.
Anti-inflammatory: Inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines.
Anti-cancer: Induces apoptosis in cancer cells by activating caspases and downregulating survival pathways.
Cardiovascular Protection: Protects vascular endothelial cells and reduces smooth muscle cell proliferation.
Comparison with Similar Compounds
Isorhynchophylline is often compared with its stereoisomer, rhynchophylline. Both compounds share similar pharmacological properties but differ in their stereochemistry and specific biological activities . Other similar compounds include:
Rhynchophylline: Another major alkaloid from Uncaria rhynchophylla with neuroprotective and cardiovascular benefits.
Mitraphylline: An oxindole alkaloid with anti-inflammatory and immunomodulatory effects.
Speciophylline: Known for its anti-cancer and anti-inflammatory properties.
Isorhynchophylline stands out due to its unique combination of neuroprotective, anti-inflammatory, and anti-cancer activities, making it a promising candidate for various therapeutic applications .
Properties
Molecular Formula |
C21H26N2O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[(3S,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid |
InChI |
InChI=1S/C21H26N2O4/c1-3-13-11-23-9-8-21(16-6-4-5-7-17(16)22-20(21)26)18(23)10-14(13)15(12-27-2)19(24)25/h4-7,12-14,18H,3,8-11H2,1-2H3,(H,22,26)(H,24,25)/t13-,14-,18-,21-/m0/s1 |
InChI Key |
IQSFEAHJUMVILC-SCYQNTHKSA-N |
Isomeric SMILES |
CC[C@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1C(=COC)C(=O)O)C4=CC=CC=C4NC3=O |
Canonical SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)O)C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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